

Physapruin A as a member of the withanolide class of compounds.

Author: BenchChem Technical Support Team. Date: December 2025



Physapruin A: A Technical Guide for Researchers

An In-depth Examination of a Promising Withanolide for Drug Development

Abstract

Physapruin A, a naturally occurring withanolide isolated from Physalis peruviana, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of **Physapruin A**, detailing its chemical properties, biological activities, and underlying mechanisms of action. Drawing upon a collection of recent studies, this document is intended to serve as a resource for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding and further investigation of this potent anticancer agent.

Introduction

Withanolides are a class of C-28 steroidal lactones primarily found in plants of the Solanaceae family.[1] They are recognized for their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. **Physapruin A**, derived from the roots of Physalis peruviana (also known as goldenberry), is a member of this class that has demonstrated significant selective cytotoxicity against various cancer cell lines.[1][2] This guide



synthesizes the current knowledge on **Physapruin A**, with a focus on its potential as a therapeutic agent.

Chemical Properties and Isolation

Physapruin A is characterized by a typical withanolide steroidal backbone. Its chemical structure and properties are summarized below.

Table 1: Chemical and Spectroscopic Data for Physapruin A

Property	Value	Reference
Molecular Formula	C28H38O7	[2]
Appearance	White solid	[2]
ESI-MS	m/z 509 [M+Na]+	[2]
IR (cm ⁻¹)	3367 (hydroxy), 1719, 1647 (carbonyl)	[2]
¹ Η NMR (δ ppm)	1.12, 1.41, 1.44, 1.87, 1.94 (5x methyl singlets), 4.62 (d, J=4.6 Hz), 4.94 (dd, J=10.8, 4.6 Hz), 5.93 (d, J=10.0 Hz), 5.94 (m), 6.77 (dd, J=10.0, 4.6 Hz)	[2]
¹³ C NMR (δ ppm)	12.6, 19.7, 20.2, 21.3, 22.6 (methyls), 69.2, 81.7 (oxymethines), 79.4, 81.7, 88.5 (oxygen-bearing quaternary carbons), 121.5, 139.4, 150.8 (olefinic nonprotonated carbons), 128.6, 130.4, 146.1 (olefinic methines), 166.8 (ester carbonyl), 204.2 (ketone)	[2]

Isolation Protocol



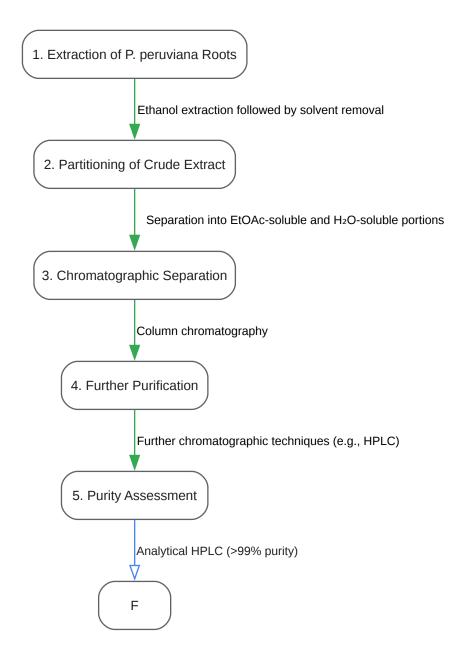




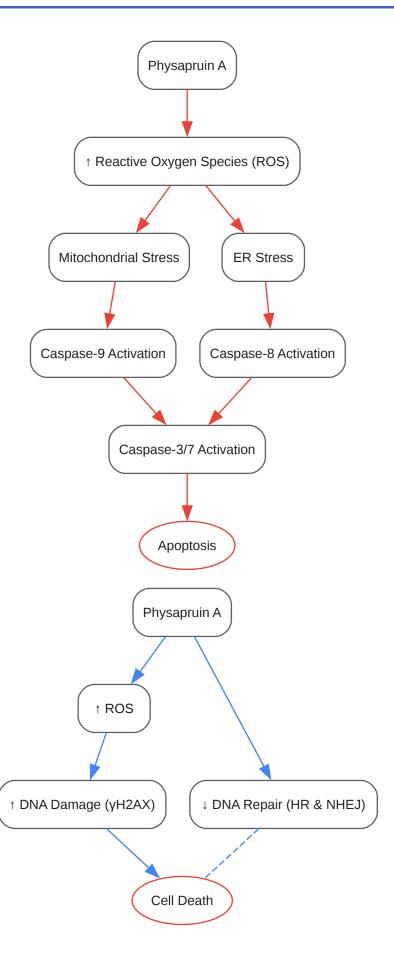
The following is a general protocol for the isolation of **Physapruin A** from Physalis peruviana roots, based on available literature.[2]

Experimental Workflow for **Physapruin A** Isolation











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References

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- To cite this document: BenchChem. [Physapruin A as a member of the withanolide class of compounds.]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1163748#physapruin-a-as-a-member-of-the-withanolide-class-of-compounds]

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